Eel intestinal pentapeptide

Description

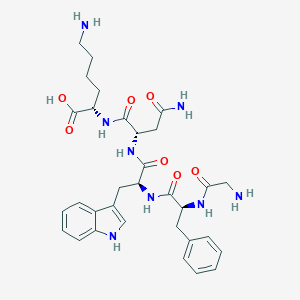

Structure

2D Structure

Properties

CAS No. |

138149-60-7 |

|---|---|

Molecular Formula |

C32H42N8O7 |

Molecular Weight |

650.7 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C32H42N8O7/c33-13-7-6-12-23(32(46)47)38-31(45)26(16-27(35)41)40-30(44)25(15-20-18-36-22-11-5-4-10-21(20)22)39-29(43)24(37-28(42)17-34)14-19-8-2-1-3-9-19/h1-5,8-11,18,23-26,36H,6-7,12-17,33-34H2,(H2,35,41)(H,37,42)(H,38,45)(H,39,43)(H,40,44)(H,46,47)/t23-,24-,25-,26-/m0/s1 |

InChI Key |

ANLVEGFLXWJPMZ-CQJMVLFOSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |

sequence |

GFWNK |

Synonyms |

eel intestinal pentapeptide EIPP H-Gly-Phe-Trp-Asn-Lys-OH |

Origin of Product |

United States |

Advanced Methodologies for Eipp Isolation, Purification, and Structural Elucidation

Optimized Chromatographic Techniques for Native EIPP Isolation

The initial step in characterizing EIPP involves its extraction from eel intestines, followed by a multi-step purification process to isolate the peptide to homogeneity. nih.gov While the foundational studies utilized a series of chromatographic steps, modern peptide purification relies on highly optimized and advanced techniques for improved purity, yield, and efficiency.

Application of High-Performance Liquid Chromatography (HPLC) in EIPP Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the purification of peptides like EIPP. nih.gov The primary mode of HPLC used for peptide purification is Reversed-Phase HPLC (RP-HPLC). This technique separates molecules based on their hydrophobicity. In the context of EIPP, a crude extract from the eel gut would be injected into an RP-HPLC system.

The stationary phase is typically a silica-based packing material with chemically bonded non-polar alkyl chains (e.g., C8 or C18). The mobile phase consists of a polar solvent system, usually a mixture of water and an organic modifier like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and resolution. A gradient of increasing organic solvent concentration is employed to elute the bound peptides. More hydrophobic peptides, which interact more strongly with the non-polar stationary phase, elute at higher concentrations of the organic solvent. Given EIPP's amino acid composition (Gly-Phe-Trp-Asn-Lys), it possesses both hydrophobic (Phenylalanine, Tryptophan) and hydrophilic/charged (Asparagine, Lysine) residues, making RP-HPLC an effective tool for its separation from other intestinal components.

For optimal purification of EIPP, a systematic approach to method development is crucial. This involves the careful selection of the stationary phase, optimization of the mobile phase composition and gradient slope, and adjustment of the flow rate and temperature. The goal is to maximize the resolution between EIPP and closely eluting impurities.

Exploration of Other Advanced Separation Methodologies for EIPP Homogeneity

To ensure the homogeneity of the isolated EIPP, a single chromatographic step is often insufficient. Therefore, orthogonal separation techniques, which separate molecules based on different physicochemical properties, are employed.

Size-Exclusion Chromatography (SEC): This technique, also known as gel filtration, separates molecules based on their size. A crude or partially purified EIPP sample can be passed through a column packed with a porous gel. Larger molecules are excluded from the pores and elute first, while smaller molecules like the pentapeptide EIPP enter the pores and have a longer retention time. This method is effective for removing high molecular weight protein contaminants.

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge at a given pH. Since EIPP contains a basic lysine (B10760008) residue, it will carry a net positive charge at a pH below its isoelectric point. Therefore, cation-exchange chromatography would be a suitable purification step. In this technique, the stationary phase is negatively charged, and positively charged peptides like EIPP bind to it. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is particularly useful for the separation of polar and hydrophilic compounds that are weakly retained in RP-HPLC. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent and a small amount of aqueous solvent. This technique could potentially offer a different selectivity for the purification of EIPP, separating it from impurities that have similar hydrophobicity but different polarity.

The combination of these advanced chromatographic techniques in a multi-dimensional purification strategy is key to obtaining highly pure EIPP suitable for subsequent structural and functional studies.

Spectrometric Approaches for EIPP Primary and Secondary Structure Determination

Once a homogenous sample of EIPP is obtained, spectrometric methods are employed to determine its precise chemical structure.

Amino Acid Sequence Analysis for EIPP Identification

The definitive primary structure of EIPP was determined to be a pentapeptide with the sequence H-Gly-Phe-Trp-Asn-Lys-OH. nih.gov This sequence was elucidated through amino acid analysis and sequencing. Classical methods like Edman degradation, which sequentially removes one amino acid at a time from the N-terminus of the peptide, have been instrumental in peptide sequencing. The released amino acid derivatives are then identified by chromatography.

Mass Spectrometry Techniques for Molecular Mass and Fragment Characterization

Mass spectrometry (MS) is an indispensable tool in modern peptide analysis, providing rapid and accurate determination of molecular weight and sequence information.

For EIPP, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be used to generate gas-phase ions of the peptide. The mass-to-charge ratio (m/z) of these ions is then measured by a mass analyzer, allowing for the precise determination of the molecular mass of the intact peptide.

Tandem mass spectrometry (MS/MS) is crucial for confirming the amino acid sequence. In an MS/MS experiment, the protonated molecular ion of EIPP ([M+H]+) is selected and subjected to collision-induced dissociation (CID). This fragmentation process primarily cleaves the peptide bonds, generating a series of characteristic fragment ions. The two main series of fragment ions are the b-ions , which contain the N-terminus, and the y-ions , which contain the C-terminus.

The theoretical fragmentation pattern of EIPP (Gly-Phe-Trp-Asn-Lys) would produce a series of b and y ions. By analyzing the mass differences between the peaks in the MS/MS spectrum, the sequence of amino acids can be deduced and confirmed. For example, the difference between the m/z of the y4 and y3 ions would correspond to the mass of the fourth amino acid from the C-terminus, which is Phenylalanine in the case of EIPP.

The following table details the theoretical monoisotopic masses of the b and y ions for EIPP:

| Ion | Sequence | Theoretical Monoisotopic Mass (Da) |

| b1 | Gly | 58.04 |

| b2 | Gly-Phe | 205.10 |

| b3 | Gly-Phe-Trp | 391.18 |

| b4 | Gly-Phe-Trp-Asn | 505.22 |

| y1 | Lys | 147.11 |

| y2 | Asn-Lys | 261.15 |

| y3 | Trp-Asn-Lys | 447.23 |

| y4 | Phe-Trp-Asn-Lys | 594.29 |

This table presents theoretical values. Actual observed masses may vary slightly.

Investigation of EIPP Precursor Processing and Gene Expression (if applicable)

Information regarding the precursor protein, the gene encoding for EIPP, and the post-translational processing mechanisms that lead to the mature pentapeptide is not currently available in the public scientific literature. Research on the genomics and proteomics of the Anguilla japonica intestine has identified genes for other peptides and transporters, but specific data for EIPP is absent. nih.govmdpi.combohrium.comnih.gov Further investigation in this area would be necessary to understand the biosynthesis of this peptide.

Mechanistic Investigations of Eipp Biological Activities

EIPP Regulation of Visceral Smooth Muscle Contractility

EIPP has been identified as a significant modulator of gastrointestinal motility in eels, exerting distinct effects on different muscle layers of the gut. nih.gov

Initial in vitro studies on the esophagogastric junction of the eel have demonstrated the potent contractile effects of EIPP. When applied to isolated muscle preparations, EIPP was found to enhance the frequency of spontaneous contractions and increase the basal tone of the circular muscle. nih.gov This suggests a direct action of the peptide on the smooth muscle cells or associated enteric neurons of this specific gastrointestinal region.

Further investigations have revealed a broader role for EIPP in modulating gut muscle dynamics beyond the esophagogastric junction. The peptide has been shown to enhance the spontaneous contractions of both longitudinal muscle strips from the gut and stomach, as well as the circular muscle of the gastro-intestinal junction. nih.gov This indicates that EIPP is a physiological regulator throughout the eel's gastrointestinal tract, likely contributing to the coordinated peristaltic movements necessary for digestion and nutrient absorption. The reciprocal activity of longitudinal and circular muscles is crucial for intestinal peristalsis, and EIPP appears to be one of the key neurochemical regulators in this process. ebi.ac.uk

Table 1: Effects of EIPP on Visceral Smooth Muscle Contractility

| Muscle Preparation | Observed Effect | Reference |

|---|---|---|

| Circular muscle of the esophagogastric junction | Enhanced frequency of spontaneous contractions, Increased basal tone | nih.gov |

| Longitudinal muscle strips of the gut and stomach | Enhanced spontaneous contractions | nih.gov |

| Circular muscle of the gastro-intestinal junction | Enhanced spontaneous contractions | nih.gov |

EIPP Involvement in Osmoregulatory Processes and Water Balance

Seawater teleosts face the constant challenge of dehydration and must drink seawater to maintain water balance. The regulation of this drinking behavior is a critical aspect of their osmoregulation, and EIPP has been implicated as a key inhibitory signal.

Studies on seawater-acclimated eels have demonstrated that intravenous administration of EIPP depresses the drinking rate. researchgate.netcore.ac.uk This antidipsogenic (thirst-inhibiting) effect suggests that EIPP, a peptide isolated from the intestine, may act as a humoral factor that signals to the brain to reduce water intake. researchgate.netcore.ac.uk This is a crucial physiological response, as unregulated drinking could lead to an excessive salt load. The inhibitory effect of EIPP is part of a complex interplay of various factors that regulate water intake in these animals. researchgate.netcore.ac.uk

The regulation of drinking behavior involves a complex network of neurohumoral pathways, with both central and peripheral inputs. While intravenous EIPP inhibits drinking, intracranial injections of EIPP have been shown to have no effect on water intake. qiagen.com This suggests that EIPP's antidipsogenic action is likely mediated through peripheral receptors rather than acting directly on the central nervous system. qiagen.com The eel brain possesses circumventricular organs (CVOs) where neurons can respond to substances in the systemic circulation, but the differential effects of intravenous versus intracranial EIPP suggest a more complex mechanism of action. qiagen.com It is hypothesized that EIPP, released from the intestine, may act on peripheral sensory nerves or other humoral pathways that, in turn, signal to the brain to modulate drinking behavior. This highlights a sophisticated central-peripheral interaction in the control of osmoregulation. qiagen.com

Table 2: Effects of EIPP on Drinking Behavior in Seawater-Acclimated Eels

| Method of Administration | Effect on Drinking Rate | Reference |

|---|---|---|

| Intravenous | Depressed | researchgate.netcore.ac.uk |

| Intracranial | No effect | qiagen.com |

Intracellular Signal Transduction Pathways Associated with EIPP Activity

The specific intracellular signal transduction pathways activated by EIPP have not yet been fully elucidated in the scientific literature. However, based on the known physiological effects of EIPP on smooth muscle contraction and its nature as a peptide regulator, it is plausible to hypothesize the involvement of common signaling cascades.

Peptide hormones and neurotransmitters often exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface. elifesciences.orgnih.gov The activation of these receptors typically initiates a cascade of intracellular events. Given that EIPP promotes smooth muscle contraction, a process that is highly dependent on intracellular calcium concentration, it is likely that EIPP signaling involves pathways that lead to an increase in cytosolic Ca²⁺. biologists.com

Potential pathways could include the activation of phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ would then trigger the release of Ca²⁺ from intracellular stores, while DAG could activate protein kinase C. elifesciences.org Another possibility is the modulation of ion channels, leading to depolarization of the cell membrane and influx of extracellular Ca²⁺. Further research, including receptor binding studies and measurement of second messengers, is required to definitively identify the intracellular signaling mechanisms of EIPP.

Exploration of EIPP-Receptor Binding and Activation Mechanisms

The biological effects of a peptide are initiated by its binding to a specific receptor on the surface of target cells. This interaction triggers a conformational change in the receptor, leading to its activation and the initiation of intracellular signaling. However, despite the characterization of EIPP's physiological roles, detailed research into its specific receptor is still in its nascent stages.

Currently, the receptor that specifically binds to the eel intestinal pentapeptide has not been identified in published scientific literature. Consequently, data regarding the binding affinity (Kd), competitive binding assays, and the structural basis of how EIPP binding leads to receptor activation are not available. While receptors for other peptides, such as angiotensin II and various natriuretic peptides, have been studied in eels, the receptor for EIPP remains an uncharacterized entity. biologists.comnih.gov The unique amino acid sequence of EIPP, H-Gly-Phe-Trp-Asn-Lys-OH, suggests that it would interact with a distinct receptor, but the identity and characteristics of this receptor are a critical gap in the current understanding of EIPP's function. nih.gov

Future research will need to focus on receptor screening and binding studies to identify the specific EIPP receptor. Techniques such as radioligand binding assays, affinity chromatography, and expression cloning could be employed to isolate and characterize the receptor protein from eel intestinal tissues.

Identification of Downstream Second Messenger Cascades Influenced by EIPP

Following receptor activation, the signal is transduced within the cell via second messenger molecules. These are small, non-protein molecules and ions that relay signals from cell-surface receptors to effector proteins, amplifying the initial signal and leading to a cellular response. wikipedia.orgfiveable.me Common second messenger systems include cyclic adenosine (B11128) monophosphate (cAMP), cyclic guanosine (B1672433) monophosphate (cGMP), inositol triphosphate (IP3), diacylglycerol (DAG), and calcium ions (Ca2+). wikipedia.orgnumberanalytics.comnih.gov

The specific downstream second messenger cascades that are activated by EIPP remain to be elucidated. Scientific studies detailing which of these signaling pathways are influenced by the binding of EIPP to its putative receptor have not been published. While research on other eel peptides has identified the involvement of specific second messengers—for instance, guanylin (B122020) peptides act via cGMP in the eel intestine, and some neuropeptide Y effects may involve the cAMP pathway—no such direct link has been established for EIPP. bioone.orgbioone.org One study abstractly mentions the potential for an EIPP-related peptide in an oyster to involve a second messenger system like cAMP or diacylglycerol, but this finding is not directly applicable to the eel peptide and lacks detailed investigation. researchgate.net

To determine the signaling mechanism of EIPP, future investigations would need to measure the intracellular concentrations of various second messengers in response to EIPP stimulation in relevant cell types. For example, assays to measure changes in cAMP or cGMP levels, or fluorescent imaging to monitor intracellular calcium fluctuations, would be necessary to identify the specific pathways EIPP utilizes to exert its physiological effects, such as muscle contraction and inhibition of drinking behavior. nih.govbiologists.com

Synthetic Strategies and Peptide Engineering for Eipp Research

Chemical Synthesis Methodologies for EIPP and its Analogs

The chemical synthesis of EIPP and its analogs can be achieved through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Each approach offers distinct advantages for the construction of this pentapeptide.

Solid-phase peptide synthesis (SPPS) is a widely used method for the efficient assembly of peptides like EIPP. scispace.comluxembourg-bio.com In this technique, the peptide chain is incrementally built on a solid support, or resin. The general workflow involves the attachment of the C-terminal amino acid (Lysine in the case of EIPP) to the resin, followed by sequential coupling of the subsequent Nα-protected amino acids (Asparagine, Tryptophan, Phenylalanine, and Glycine). study.comstudy.com

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a common choice for SPPS. luxembourg-bio.com The synthesis of EIPP would involve the following key steps:

Resin Functionalization: An appropriate resin, such as a Wang or Rink amide resin, is chosen to anchor the C-terminal lysine (B10760008).

Amino Acid Coupling: Each amino acid is activated at its carboxyl group, typically using coupling reagents like DCC/HOBt or HBTU, and then coupled to the deprotected N-terminus of the growing peptide chain.

Deprotection: The Fmoc protecting group on the N-terminus of the newly added amino acid is removed using a mild base, such as piperidine, to allow for the next coupling reaction.

Cleavage: Once the full pentapeptide sequence is assembled, it is cleaved from the resin support and all side-chain protecting groups are removed simultaneously, usually with a strong acid cocktail like trifluoroacetic acid (TFA) containing scavengers to prevent side reactions, particularly with the tryptophan residue. nih.gov

The synthesis of peptides containing both tryptophan and asparagine, as in EIPP, requires special consideration. Tryptophan's indole (B1671886) side chain is susceptible to modification during the acidic cleavage step. nih.govrsc.org The use of scavengers in the cleavage cocktail is crucial to prevent this. Furthermore, the side chain of asparagine can undergo dehydration to form a β-cyanoalanine derivative during activation. nih.gov This can be minimized by using side-chain protected asparagine derivatives, such as Fmoc-Asn(Trt)-OH, or by employing specific coupling reagents. luxembourg-bio.comnih.gov

| Parameter | Solid-Phase Peptide Synthesis (SPPS) for EIPP |

| Principle | Stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. |

| Common Strategy | Fmoc/tBu chemistry. |

| Key Reagents | Fmoc-protected amino acids, coupling reagents (e.g., DCC, HBTU), deprotection agent (piperidine), cleavage cocktail (e.g., TFA with scavengers). |

| Challenges for EIPP | - Tryptophan indole ring modification during cleavage.- Asparagine side-chain dehydration during activation. |

| Solutions | - Use of scavengers in cleavage cocktail.- Use of side-chain protected asparagine (e.g., Fmoc-Asn(Trt)-OH). |

Solution-phase peptide synthesis, also known as classical peptide synthesis, involves the coupling of amino acids or peptide fragments in a homogenous solution. While generally more labor-intensive than SPPS for longer peptides, it can be a viable and sometimes advantageous method for the synthesis of smaller oligopeptides like EIPP.

In this approach, the peptide is assembled in a stepwise or fragment condensation manner. For a stepwise synthesis of EIPP, the amino acids would be coupled one by one, with purification of the intermediate di-, tri-, and tetrapeptides after each coupling step. This allows for rigorous characterization at each stage, ensuring high purity of the final product.

Fragment condensation involves the synthesis of smaller peptide fragments of EIPP, which are then coupled together to form the final pentapeptide. For example, the dipeptide Gly-Phe and the tripeptide Trp-Asn-Lys could be synthesized separately and then coupled.

A significant advantage of solution-phase synthesis is its scalability, making it suitable for the large-scale production of peptides. However, the purification of intermediates can be challenging and time-consuming.

| Parameter | Solution-Phase Peptide Synthesis for EIPP |

| Principle | Stepwise or fragment-based coupling of amino acids in a homogenous solution. |

| Advantages | - Scalability for large-scale production.- Rigorous purification and characterization of intermediates. |

| Disadvantages | - More labor-intensive and time-consuming than SPPS.- Potential for racemization during fragment coupling. |

| Application to EIPP | Suitable for producing large quantities of EIPP for extensive biological studies. |

Rational Design and Synthesis of EIPP Peptidomimetics for Functional Probes

Peptidomimetics are compounds that mimic the three-dimensional structure and biological activity of a peptide but have been modified to improve properties such as stability, bioavailability, and receptor selectivity. nih.govupc.edulongdom.org The rational design of EIPP peptidomimetics can lead to the development of valuable functional probes to study its biological role.

Introducing conformational constraints into a peptide's structure can lock it into its bioactive conformation, leading to enhanced receptor affinity and selectivity. benthamdirect.comnih.gov For EIPP, this could be achieved through several strategies:

Cyclization: The linear EIPP backbone can be cyclized, for example, by forming an amide bond between the N-terminal amine and the C-terminal carboxyl group, or between the side chains of appropriate amino acids.

D-Amino Acid Substitution: The systematic replacement of L-amino acids with their D-isomers can induce specific turns in the peptide backbone, thereby constraining its conformation. researchgate.net

Backbone Modifications: The peptide backbone itself can be altered, for instance, by introducing N-methylated amino acids or other backbone isosteres to restrict rotational freedom.

Chemical modifications can also be introduced to enhance the stability and functional properties of EIPP analogs. This could include modifications to the side chains of the amino acids to improve their interaction with the target receptor or to increase their resistance to enzymatic degradation.

| Constraint/Modification | Description | Potential Effect on EIPP |

| Cyclization | Formation of a cyclic peptide structure. | Increased receptor affinity and selectivity, enhanced stability. |

| D-Amino Acid Substitution | Replacement of an L-amino acid with its D-isomer. | Induction of specific secondary structures (e.g., β-turns). |

| Backbone Modification | Alteration of the peptide backbone (e.g., N-methylation). | Restricted conformational flexibility, increased proteolytic stability. |

The incorporation of non-natural amino acids into the EIPP sequence offers a powerful tool for creating peptidomimetics with novel properties. nbinno.commerckmillipore.comjpt.com These synthetic amino acids can introduce unique side chains, stereochemistries, and backbone structures that are not found in nature.

By replacing the natural amino acids in EIPP with non-natural counterparts, researchers can fine-tune the peptide's pharmacological profile. For example:

Replacing Phenylalanine with a non-natural aromatic amino acid could alter the peptide's hydrophobic interactions with its receptor.

Substituting Asparagine with an isosteric but non-hydrolyzable moiety could increase the peptide's stability.

Incorporating amino acids with modified side chains can introduce new functionalities, such as fluorescent labels for imaging studies or reactive groups for covalent labeling of the receptor.

The use of non-natural amino acids allows for a greater exploration of the chemical space around the native EIPP sequence, facilitating the development of more potent and stable analogs for research and potential therapeutic applications. nih.gov

Structure Activity Relationship Sar and Conformational Studies of Eipp

Identification of Critical Amino Acid Residues for EIPP Biological Potency and Selectivity

Identifying the specific amino acid residues within the EIPP sequence (Asp-Asp-Ser-Phe-Val) that are essential for its biological activity is a primary goal of SAR studies. A common and powerful technique for this purpose is alanine (B10760859) scanning mutagenesis. wikipedia.org In this method, each amino acid residue in the peptide is systematically replaced with alanine, a neutral and non-bulky amino acid. wikipedia.org The resulting analogues are then tested for their biological activity, and any significant loss of function points to the original residue as being critical for activity.

While specific alanine scanning data for EIPP is not extensively detailed in publicly available literature, the principles of this technique allow for a theoretical analysis of which residues are likely important. For instance, replacing charged residues like aspartic acid (Asp) or aromatic residues like phenylalanine (Phe) with alanine would probe the importance of electrostatic and hydrophobic interactions, respectively, in the peptide's binding to its target receptor. nih.gov The results of such an analysis would typically be presented in a table comparing the activity of each analogue to the native peptide.

Table 1: Theoretical Alanine Scan of EIPP and Postulated Importance of Residues This interactive table outlines the hypothetical results from an alanine-scanning study on EIPP. The "Postulated Importance" is based on the unique properties of each amino acid's side chain and its potential role in receptor binding or maintaining structural integrity.

| Position | Original Residue | Analogue | Side Chain Property | Postulated Importance for Activity |

| 1 | Aspartic Acid (Asp) | [Ala¹]-EIPP | Negatively Charged, Polar | High: Potentially critical for electrostatic interactions with a positively charged binding pocket on the receptor. |

| 2 | Aspartic Acid (Asp) | [Ala²]-EIPP | Negatively Charged, Polar | High: The presence of two adjacent acidic residues suggests a strong electrostatic contribution to binding or structural conformation. |

| 3 | Serine (Ser) | [Ala³]-EIPP | Polar, Uncharged, H-bonding | Moderate: Could be involved in hydrogen bonding with the receptor or maintaining a specific turn structure in the peptide backbone. |

| 4 | Phenylalanine (Phe) | [Ala⁴]-EIPP | Aromatic, Hydrophobic | High: The bulky, aromatic ring is likely a key component for hydrophobic or π-stacking interactions within the receptor's binding site. |

| 5 | Valine (Val) | [Ala⁵]-EIPP | Aliphatic, Hydrophobic | Moderate to High: Contributes to the overall hydrophobicity of the C-terminal end, which could be important for receptor affinity and proper peptide folding. |

Studies on other peptides have shown that residues at specific positions are crucial for function. For example, in the inhibitory peptide AIP, replacing certain arginine, glutamine, or alanine residues resulted in a marked increase in the IC50 value, indicating a loss of inhibitory potency. nih.gov Similarly, the replacement of key residues in EIPP would likely alter its ability to induce contractions in eel intestinal muscle, thereby revealing the most functionally significant parts of the molecule.

Impact of Peptide Length and Sequence Modifications on EIPP Functional Efficacy

Peptide Length: Modifications to the length of a peptide can drastically alter its biological activity. For many small peptides, the full sequence is necessary for optimal receptor binding and activation.

N-terminal or C-terminal Truncation: Removing amino acids from either end of EIPP could lead to a significant loss of activity. For instance, if the C-terminal valine is essential for anchoring the peptide in a hydrophobic pocket of its receptor, its removal would likely diminish or abolish the peptide's effect. Studies on other peptides, like eel atrial natriuretic peptide, have shown that while N-terminal truncations may be tolerated, removal of the C-terminal residue can lower potency. nih.gov

Peptide Fragments: Shorter fragments of the EIPP sequence, such as di- or tri-peptides, are generally unlikely to retain the specific activity of the full pentapeptide, as they would lack the complete set of interactions required for high-affinity receptor binding. nih.gov

Sequence Modifications: Replacing amino acids with residues other than alanine can provide more nuanced information about the properties required at each position.

Hydrophobicity: The hydrophobic residues Phe⁴ and Val⁵ are likely important. tandfonline.com Replacing Val⁵ with a more hydrophobic residue like leucine (B10760876) or a less hydrophobic one like alanine could modulate the peptide's affinity for its receptor.

Charge: The two aspartic acid residues at positions 1 and 2 create a strong negative charge at the N-terminus. Modifying this charge, for example by replacing Asp with its uncharged amide form, asparagine (Asn), or a positively charged residue like lysine (B10760008) (Lys), would be expected to have a profound impact on activity by altering the key electrostatic interactions with the receptor.

Conformational Constraints: Introducing conformationally restricted amino acids, such as aminoisobutyric acid (Aib), in place of a residue like serine could be used to investigate the importance of backbone flexibility for the peptide's active conformation.

Table 2: Predicted Effects of EIPP Analogue Modifications on Biological Activity This table provides a summary of potential modifications to the EIPP sequence and their likely impact on its function, based on established principles of peptide chemistry.

| Analogue Name | Modification | Rationale for Modification | Predicted Effect on Activity |

| des-Val⁵-EIPP | C-terminal truncation | Remove potential hydrophobic anchor | Significant decrease |

| [Asn¹, Asn²]-EIPP | Charge neutralization | Eliminate negative charges at N-terminus | Significant decrease or loss of function |

| [Phe(4-F)]⁴-EIPP | Aromatic ring modification | Alter electronic properties of the aromatic ring | Potential modulation (increase or decrease) |

| [Leu⁵]-EIPP | Hydrophobic substitution | Increase hydrophobicity at C-terminus | Potential modulation |

| [D-Ala³]-EIPP | Stereochemical inversion | Introduce a D-amino acid to alter backbone turn | Likely decrease due to conformational disruption |

Analysis of EIPP Conformational States and their Correlation with Bioactivity

The biological activity of a peptide is not solely dependent on its primary amino acid sequence but also on the three-dimensional structure, or conformation, it adopts to bind to its receptor. kyushu-u.ac.jp Small, linear peptides like EIPP are typically flexible in solution, existing as an ensemble of different conformations. However, it is believed that they adopt a specific "bioactive" conformation upon interacting with their target receptor.

The conformational landscape of EIPP can be studied using a combination of experimental techniques and computational modeling.

Spectroscopic Methods: Techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the secondary structure of the peptide in different solvent environments, which can mimic the aqueous environment of the body and the more hydrophobic environment of a receptor binding pocket. These studies might reveal whether EIPP has a propensity to form specific structures, such as β-turns or random coils. For many small peptides, β-turns are common structural motifs that are critical for orienting the side chains correctly for receptor interaction. kyushu-u.ac.jp

Computational Modeling: Molecular dynamics (MD) simulations can be used to explore the possible conformational states of EIPP and to model its interaction with a putative receptor. These simulations can help visualize how the critical residues identified in SAR studies contribute to the binding energy and stability of the peptide-receptor complex.

The correlation between conformation and bioactivity is direct: the conformation that best fits the receptor's binding site will have the highest affinity and, consequently, the highest biological potency. For EIPP, it is plausible that the two N-terminal aspartic acid residues are held in a specific orientation to engage with a positively charged region of the receptor, while the C-terminal phenylalanine and valine residues fit into a hydrophobic pocket. The central serine residue might facilitate a turn that allows the peptide to adopt this optimal U-shaped or folded conformation required for its bioactivity.

Enzymatic Biotransformation and Stability Profiling of Eipp

Identification of Endogenous Proteolytic Enzymes Contributing to EIPP Degradation

The gastrointestinal tract of the eel, where EIPP is found, is a complex environment rich in various proteolytic enzymes designed to digest dietary proteins. These same enzymes, however, can also degrade endogenous peptides like EIPP, thereby regulating their activity. The degradation of EIPP is likely carried out by a combination of luminal, brush border membrane, and cytosolic peptidases.

The lumen of the eel's intestine contains a variety of secreted proteases, while the brush border membrane of the enterocytes is equipped with its own set of peptidases that complete the digestive process. These enzymes represent the first line of enzymatic attack on EIPP.

In the stomach, the acidic environment and the presence of pepsin , an aspartic protease, initiate the breakdown of larger proteins. nih.gov While EIPP is a small peptide, the presence of aromatic amino acids like Phenylalanine and Tryptophan in its sequence (Gly-Phe-Trp-Asn-Lys) could make it susceptible to pepsin cleavage. nih.gov

Upon entering the more alkaline environment of the intestine, a different set of proteases becomes active. Pancreatic enzymes secreted into the intestinal lumen, such as trypsin and chymotrypsin , play a significant role in protein digestion. veterinariadigital.comucrleelab.com Trypsin typically cleaves peptide bonds after basic amino acids, making the Lysine (B10760008) residue in EIPP a potential cleavage site. Chymotrypsin, on the other hand, preferentially cleaves after aromatic amino acids, targeting the Phenylalanine and Tryptophan residues in EIPP. ucrleelab.com Studies on the digestive physiology of the European eel (Anguilla anguilla) have shown a significant increase in total and specific protease activities in the intestine following feeding, highlighting the potent proteolytic environment. tandfonline.comtandfonline.com

The brush border membrane of intestinal epithelial cells contains a variety of aminopeptidases , dipeptidases , and tripeptidases . veterinariadigital.comifremer.fr These enzymes are responsible for the final hydrolysis of small peptides into amino acids or di- and tripeptides for absorption. Aminopeptidases could sequentially cleave amino acids from the N-terminus of EIPP. The presence of such peptidases in the intestinal membranes of fish suggests a mechanism for the rapid inactivation of bioactive peptides at their site of action or during absorption. veterinariadigital.com

Table 1: Potential Luminal and Brush Border Membrane Peptidases Involved in EIPP Degradation

| Enzyme Class | Specific Enzyme(s) | Location | Potential Cleavage Site(s) in EIPP (Gly-Phe-Trp-Asn-Lys) |

| Aspartic Protease | Pepsin | Stomach | After Phenylalanine (Phe), Tryptophan (Trp) |

| Serine Proteases | Trypsin, Chymotrypsin | Intestinal Lumen | After Lysine (Lys) (Trypsin); After Phenylalanine (Phe), Tryptophan (Trp) (Chymotrypsin) |

| Aminopeptidases | Various | Intestinal Brush Border | Sequential cleavage from N-terminus (Glycine) |

| Di/Tripeptidases | Various | Intestinal Brush Border | Cleavage of resulting di/tripeptide fragments |

Should EIPP or its fragments be absorbed into the intestinal enterocytes, they would be exposed to another layer of enzymatic degradation by cytosolic peptidases . ifremer.fr Fish intestinal cells, like those of other vertebrates, contain a variety of these enzymes. nih.gov An investigation into the cytosolic di- and tripeptidases in various fish species revealed the presence of several genetically independent peptidases, including PEP A, B, C, D, E, and S, each with distinct substrate specificities. nih.gov These enzymes play a crucial role in the final breakdown of absorbed small peptides into their constituent amino acids, which can then be used for protein synthesis or as an energy source. The presence of these cytosolic peptidases suggests that even if EIPP were to be transported into the enterocytes, its intracellular half-life would likely be short.

Kinetic Analyses of EIPP Enzymatic Hydrolysis and Inactivation

Kinetic studies of protein and peptide hydrolysis in fish have often been modeled using Michaelis-Menten kinetics, where the rate of reaction is related to the substrate concentration. conicet.gov.arresearchgate.net For the enzymatic degradation of EIPP, the initial rate of hydrolysis would likely increase with the concentration of EIPP until the enzymes become saturated.

Comparative Endocrinology and Evolutionary Biology of Eipp

Cross-Species Comparison of EIPP Activity and Sequence Homologs within Teleosts and Other Vertebrates

Eel Intestinal Pentapeptide (EIPP), with the primary structure H-Gly-Phe-Trp-Asn-Lys-OH, was first isolated from the gut of the eel (Anguilla japonica) nih.gov. In its native species, EIPP has been shown to enhance the frequency of spontaneous contractions and increase the basal tone of the circular muscle at the esophagogastric junction. Furthermore, it potentiates spontaneous contractions in longitudinal muscle strips of the gut and stomach, as well as in the circular muscle of the gastro-intestinal junction, suggesting its role as a physiological regulator of the gastrointestinal tract in eels nih.gov.

Despite the clear physiological role of EIPP in eels, there is a notable lack of direct studies investigating its activity in other teleost species or different vertebrate classes. This absence of research makes a direct cross-species comparison of EIPP's bioactivity challenging. The specific amino acid sequence of EIPP, Gly-Phe-Trp-Asn-Lys, has not been identified as a standalone peptide in other vertebrates through broad database searches.

Comparative insights can also be drawn from the actions of other gut peptides with similar functions across vertebrates. For example, tachykinins like Substance P (SP) and neurokinin A (NKA) are known to stimulate intestinal motility in a wide range of fish species, including rainbow trout, cod, and various flatfish nih.govnih.govphysiology.org. The mechanisms of action for these peptides can be direct on smooth muscle cells or indirect through the stimulation of cholinergic and serotonergic neurons nih.govresearchgate.net. While EIPP's precise mechanism of action is not fully elucidated, its contractile effect on eel gut muscle places it in a functional category similar to that of tachykinins.

The following table summarizes the known activity of EIPP and the contractile effects of tachykinins on the gastrointestinal tract of various vertebrates.

| Peptide | Species | Effect on Gastrointestinal Motility | Reference |

|---|---|---|---|

| This compound (EIPP) | Eel (Anguilla japonica) | Enhances spontaneous contractions | nih.gov |

| Substance P | Rainbow Trout (Oncorhynchus mykiss) | Stimulates motility of isolated intestinal muscle | physiology.org |

| Neurokinin A | Rainbow Trout (Oncorhynchus mykiss) | Stimulates motility of isolated intestinal muscle | physiology.org |

| Substance P | Cod (Gadus morhua) | Stimulatory control of gut motility | nih.gov |

| Substance P | Various Flatfish (Pleuronectes platessa) | Stimulates motility of isolated intestine | nih.gov |

| Substance P | Ray (Raja radiata) | Intestinal contractions | nih.gov |

| Substance P | Bichir (Polypterus senegalensis) | Intestinal contractions | nih.gov |

| Substance P | Lungfish (Lepidosiren paradoxa) | Intestinal contractions | nih.gov |

Investigation of Functional Redundancy and Specialization Among Gastrointestinal Peptides in Eels

The gastrointestinal tract of vertebrates is regulated by a complex interplay of various peptides that can have overlapping or distinct functions. In eels, besides EIPP, several other gastrointestinal peptides are known to influence gut motility, raising questions about functional redundancy and specialization.

Tachykinins: The tachykinin family of peptides, including Substance P (SP) and Neurokinin A (NKA), are potent stimulators of gut motility in many fish species, including eels nih.gov. Their contractile effects can be mediated both directly on smooth muscle and indirectly through the enteric nervous system nih.govresearchgate.net. EIPP's action of enhancing gut contractions places it in a similar functional domain as the tachykinins. It is plausible that EIPP and tachykinins could act on different receptor subtypes or have differential potency in various regions of the eel's digestive tract, representing a form of specialization. For instance, one peptide might be more influential in the stomach while another dominates in the intestine.

Inhibitory Peptides: In contrast to the stimulatory effects of EIPP and tachykinins, some peptides exert an inhibitory influence on gut motility. For instance, EIPP has been shown to depress the drinking rate in seawater-acclimated eels, a behavior intricately linked to gut function and osmoregulation. This suggests a more complex role for EIPP beyond simple muscle contraction, possibly involving interactions with systems that regulate fluid balance.

The coexistence of multiple peptides with similar functions suggests a finely tuned regulatory system. This redundancy may provide robustness to the physiological processes, ensuring that critical functions like digestion and nutrient absorption are maintained under various conditions. Specialization, on the other hand, could manifest as differences in the anatomical location of peptide release, the specific receptors they activate, their potency, and their downstream signaling pathways.

Phylogenetic Analysis of EIPP and Related Peptide Families for Evolutionary Insights

A direct phylogenetic analysis of EIPP is hampered by the lack of identified orthologs in other species. However, by examining the evolution of functionally related peptide families, we can infer the potential evolutionary context of EIPP.

The tachykinin family offers a valuable comparative model. Phylogenetic studies have shown that the tachykinin system is ancient and has undergone significant evolution in vertebrates nih.gov. The complexity of this system, with multiple genes and receptors, is a result of whole-genome duplication events that occurred early in vertebrate evolution nih.gov. In teleosts, a third round of whole-genome duplication has led to further diversification of tachykinin genes and receptors nih.gov. This evolutionary pattern of gene duplication and subsequent functional divergence is a common theme in the evolution of signaling molecules.

It is conceivable that EIPP belongs to a lineage of peptides that has either been lost in other vertebrate lines or has diverged to an extent that it is no longer easily recognizable by sequence similarity alone. The evolution of the vertebrate gut itself shows a strong phylogenetic signal, with the gut microbiota, for instance, showing patterns of co-evolution with their hosts nih.govescholarship.orgplos.orgnih.gov. The peptides that regulate the gut are likely to have been subject to similar evolutionary pressures.

The evolution of other gut peptide families, such as the motilin and ghrelin family, also provides a framework for understanding how new functions can arise. These two peptides, which share a common ancestor, have evolved to have both overlapping and distinct roles in regulating appetite and gut motility nih.gov. This functional divergence following gene duplication is a key mechanism for the evolution of physiological complexity.

While the precise evolutionary origin of EIPP remains to be elucidated, its unique structure and function in eels suggest it may be a product of the specific evolutionary pressures faced by this ancient lineage of teleosts. Future genomic and transcriptomic studies in a wider range of vertebrate species may yet uncover homologs of EIPP and shed more light on the evolutionary history of this intriguing peptide.

Advanced Research Methodologies and Future Directions in Eipp Studies

Application of '-Omics' Technologies (e.g., Proteomics, Transcriptomics) for Comprehensive EIPP Pathway Elucidation

The full scope of EIPP's biological functions and regulatory networks remains partially understood. The application of high-throughput 'omics' technologies, such as proteomics and transcriptomics, offers a powerful approach to comprehensively map the pathways influenced by EIPP.

Transcriptomics: By analyzing the complete set of RNA transcripts in a cell or tissue, transcriptomics can reveal how EIPP signaling affects gene expression. For instance, studies on the enteroendocrine cells (EECs) of zebrafish, which are similar to those in eels, have successfully used RNA sequencing to define the transcriptomic landscape and identify novel neuropeptide hormones. nih.gov A similar approach could be applied to eel intestinal tissue to identify genes that are up- or down-regulated in response to EIPP stimulation. This could uncover downstream targets, receptor-related genes, and associated signaling molecules, providing a holistic view of the EIPP pathway. nih.gov Comparative transcriptomic analyses between eels in different physiological states (e.g., fasting vs. fed, freshwater vs. seawater) could further illuminate the conditions under which the EIPP system is activated. mdpi.com

Proteomics: Proteomics, the large-scale study of proteins, can identify changes in the proteome of target cells following EIPP exposure. Advanced proteomic workflows, often involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), can quantify thousands of proteins, revealing EIPP's impact on cellular machinery, metabolic enzymes, and structural proteins. nih.govmdpi.com For example, proteomic analysis of eel skin mucus has been used to understand the immune response to viral infection, demonstrating the technique's applicability to eel physiology. nih.gov By applying proteomics to eel intestinal cells, researchers could identify proteins involved in the physiological responses modulated by EIPP, such as muscle contraction or ion transport, and discover potential protein-protein interactions. mdpi.com

The integration of these 'omics' datasets can provide a multi-layered understanding of EIPP's role, from gene transcription to protein function, significantly accelerating the discovery of its complete biological network. conicet.gov.ar

Table 1: Potential Applications of '-Omics' Technologies in EIPP Research

| Technology | Application in EIPP Research | Expected Outcomes |

|---|---|---|

| Transcriptomics (RNA-Seq) | Identification of genes responsive to EIPP stimulation in intestinal cells. | Discovery of downstream signaling pathways, receptor-related genes, and compensatory feedback mechanisms. |

| Comparison of gene expression in eels under different environmental or physiological conditions. | Understanding the regulatory context of EIPP expression and function (e.g., role in salinity adaptation). | |

| Proteomics (LC-MS/MS) | Profiling protein expression changes in target tissues after EIPP administration. | Identification of effector proteins responsible for EIPP-mediated physiological changes (e.g., cytoskeletal proteins, ion channels). |

| Analysis of protein-protein interactions involving the EIPP receptor. | Elucidation of the composition of the EIPP signalosome and interacting partners. | |

| Metabolomics | Analyzing changes in small molecule metabolites in response to EIPP. | Linking EIPP signaling to specific metabolic shifts in the intestine, such as nutrient absorption and energy metabolism. |

In Silico Modeling and Computational Approaches for EIPP-Receptor Interactions and Ligand Design

Computational methods are becoming indispensable tools in peptide research, offering rapid, cost-effective ways to predict and analyze molecular interactions. conicet.gov.ar For EIPP, in silico modeling can provide profound insights into its binding with its yet-to-be-fully-characterized receptor and can guide the development of new, functionally modified peptides.

Molecular Docking and Dynamics: Molecular docking simulations can predict the preferred binding orientation of EIPP to its receptor, highlighting the key amino acid residues involved in the interaction. nih.govnih.gov Once a putative EIPP receptor structure is modeled (e.g., through homology modeling based on other G protein-coupled receptors), docking studies can simulate how the pentapeptide fits into the binding pocket. herts.ac.uk Following docking, molecular dynamics (MD) simulations can be employed to model the dynamic behavior of the EIPP-receptor complex over time, revealing conformational changes that are crucial for receptor activation and signal transduction. qeios.comucl.ac.uk These techniques have been successfully used to study the interactions of other peptides, providing a clear roadmap for their application to EIPP. researchgate.net

Ligand Design and Virtual Screening: Understanding the structure-activity relationship of EIPP through computational analysis allows for the rational design of novel ligands. nih.gov By identifying the pharmacophore—the essential spatial arrangement of features responsible for biological activity—researchers can design synthetic peptide analogues with enhanced potency, stability, or altered function (agonists or antagonists). Virtual screening of large chemical libraries can then be used to identify non-peptide small molecules that mimic the action of EIPP, which could have advantages in terms of stability and oral bioavailability. herts.ac.ukqeios.com

These computational approaches not only accelerate the pace of discovery but also reduce the reliance on costly and time-consuming experimental screening, focusing laboratory work on the most promising candidates. nih.gov

Table 2: Computational Approaches for EIPP Research

| Computational Method | Specific Application for EIPP | Research Goal |

|---|---|---|

| Homology Modeling | Predict the 3D structure of the EIPP receptor based on known receptor structures. | Generate a structural model for use in subsequent docking and simulation studies. |

| Molecular Docking | Predict the binding mode and affinity of EIPP to its receptor. | Identify key amino acid residues involved in binding and understand the basis of specificity. |

| Molecular Dynamics (MD) Simulation | Simulate the movement and conformational changes of the EIPP-receptor complex. | Analyze the stability of the interaction and the mechanism of receptor activation. |

| Pharmacophore Modeling | Identify the essential 3D features of EIPP required for receptor binding. | Guide the design of novel agonists or antagonists with improved properties. |

| Virtual Screening | Screen databases of small molecules for compounds that fit the EIPP receptor binding site. | Discover novel, non-peptidic modulators of the EIPP pathway. |

Development of Novel Biosensors and Assays for Enhanced EIPP Detection and Quantification

Advancements in EIPP research are contingent upon the ability to accurately detect and quantify its presence and release in biological systems. While traditional methods like high-pressure liquid chromatography (HPLC) and mass spectrometry are effective, they often lack the temporal resolution needed to study dynamic physiological processes. researchgate.net The development of novel biosensors and assays is set to overcome these limitations.

Advanced Peptide Assays: Current methods for peptide quantification include sensitive colorimetric and fluorometric assays that can measure peptide concentrations in complex mixtures like protein digests. fishersci.comthermofisher.com These assays are crucial for in vitro experiments and for quantifying extracted EIPP levels. thermofisher.com

The development of such tools for EIPP would revolutionize the study of its physiology, enabling researchers to directly correlate the dynamics of peptide release with specific physiological events in real-time. sciencelink.net

Table 3: Comparison of EIPP Detection and Quantification Methods

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| HPLC-MS | Chromatographic separation followed by mass-based detection. | High specificity and accuracy; can identify post-translational modifications. | Requires sample processing; not suitable for real-time in vivo measurement. |

| Fluorometric/Colorimetric Assays | Chemical labeling of peptides leading to a fluorescent or color change. fishersci.comthermofisher.com | High sensitivity; suitable for high-throughput screening in microplates. | Can have interference from other amine-containing molecules; provides total peptide concentration, not specific to EIPP. |

| GRAB Biosensors | Genetically encoded sensor linking receptor activation to fluorescence. sciencelink.net | Real-time in vivo imaging of peptide release and activity; high specificity. | Requires genetic modification of cells/organisms; development is specific to each receptor. |

| GFET Biosensors | Electronic detection of peptide binding to a functionalized graphene surface. nih.gov | Ultra-high sensitivity; label-free; potential for miniaturization. | Susceptible to Debye screening in high-salt physiological fluids; requires specific biorecognition molecules. |

Conceptualizing New Research Paradigms for EIPP in Aquatic Animal Physiology and Aquaculture Systems

While initial research has identified EIPP's role in gut motility, its full physiological significance, particularly within the broader context of aquatic animal health and aquaculture, remains a fertile ground for investigation. nih.gov New research paradigms should aim to connect EIPP's molecular functions to whole-animal physiology and its potential application in solving aquaculture challenges.

EIPP in Osmoregulation and Nutrient Absorption: The eel intestine is a critical organ for water and ion absorption, especially during adaptation to seawater. nih.gov Other gut peptides in eels, such as somatostatin, are known to regulate ion and water transport. nih.govresearchgate.net A key future direction is to investigate whether EIPP plays a similar role. Research could focus on how EIPP affects the expression and activity of key ion transporters (like the Na-K-Cl cotransporter) in the intestinal epithelium. bioone.org This links EIPP to the vital process of osmoregulation, which is a major physiological challenge for euryhaline species like eels. nih.gov Furthermore, by modulating gut transit time, EIPP could influence the efficiency of nutrient absorption from feed, a critical factor for growth in aquaculture. eatip.eu

EIPP in the Gut-Brain Axis: The gut and brain are in constant communication. Research has shown that centrally administered ligands can affect drinking behavior in eels, a process crucial for osmoregulation. biologists.com Investigating whether peripheral EIPP signals are relayed to the brain to influence appetite, stress responses, or adaptive behaviors would open up a new understanding of the gut-brain axis in fish.

EIPP as a Biomarker and Therapeutic Target in Aquaculture: The aquaculture industry faces challenges related to animal welfare, feed efficiency, and disease management. embrc.euepa.gov Future research could explore the potential of EIPP as a biomarker for intestinal health or stress. For instance, do EIPP levels change in response to poor water quality, pathogens, or feed changes? Furthermore, developing EIPP analogues could lead to novel feed additives that optimize gut function, improve nutrient uptake, and enhance growth performance in cultured eels. This aligns with the strategic goals of aquaculture innovation platforms, which seek to promote sustainable and efficient production through new technologies. eatip.eueatip.eu This positions EIPP research not just as a fundamental scientific inquiry but as a potential contributor to the sustainability and productivity of the aquaculture sector.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.